N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide
Description
Properties
IUPAC Name |
N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS2/c1-11-6-12(2)18(13(3)7-11)16-9-25-20(22-16)23-19(24)14-4-5-15-17(8-14)26-10-21-15/h4-10H,1-3H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNADTSWYCEWPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)N=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide typically involves multiple steps. One common approach is the condensation of 2,4,6-trimethylphenylamine with thioamide derivatives under controlled conditions to form the thiazole ring. This intermediate is then reacted with benzothiazole-6-carboxylic acid or its derivatives to form the final product. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations:
- Thiazole Core vs. Heterocyclic Variants: The target compound’s thiazole core is shared with 790271-14-6, while 790271-22-6 and 11C-ABP688 utilize benzodioxepine and cyclohexenone-oxime cores, respectively.
- The chloromethyl group in 790271-14-6 increases electrophilicity, making it a reactive intermediate in synthesis but less stable in vivo. Trimethylphenyl groups in both the target and 790271-14-6 boost lipophilicity, aiding membrane permeability but possibly reducing aqueous solubility.
- Functional Implications :
- The PET tracer 11C-ABP688 demonstrates how substituents like pyridinyl ethynyl groups enable high-affinity binding to mGluR5 . Similarly, the target compound’s benzothiazole-carboxamide may optimize interactions with specific biological targets.
Biological Activity
N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.
- Molecular Formula : C16H17N3OS2
- Molecular Weight : 331.46 g/mol
- CAS Number : 790681-63-9
Structure
The compound features a thiazole ring and a benzothiazole moiety, which are known for their biological significance. The presence of the trimethylphenyl group enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Properties
Research indicates that benzothiazole derivatives exhibit potent anticancer activity. For instance, studies have shown that compounds similar to this compound can inhibit tubulin polymerization and arrest the cell cycle at the G2/M phase in various cancer cell lines.
Case Study: Antiproliferative Effects
A study evaluated the antiproliferative effects of benzothiazole derivatives against multiple cancer cell lines. The results indicated that certain derivatives had IC50 values ranging from 0.19 to 83.1 µM, demonstrating significant cytotoxicity against breast cancer and leukemia cell lines .
The mechanism by which these compounds exert their anticancer effects primarily involves:
- Inhibition of Tubulin Polymerization : This disrupts mitotic spindle formation, leading to cell cycle arrest.
- Induction of Apoptosis : Some derivatives have been shown to promote apoptosis in cancer cells through mitochondrial pathways .
Antimicrobial Activity
In addition to anticancer properties, benzothiazole derivatives have demonstrated antimicrobial activity. Certain studies report that these compounds can inhibit the growth of various bacterial strains and fungi .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | IC50 values: 0.19 - 83.1 µM | |
| Tubulin Inhibition | Disruption of microtubule assembly | |
| Antimicrobial | Inhibition of bacterial growth |
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
Q & A
Q. Basic
- NMR Spectroscopy : and NMR to verify aromatic protons (6.5–8.5 ppm) and carbonyl/amide groups (165–170 ppm) .
- IR Spectroscopy : Peaks at 1620–1680 cm (C=O stretch) and 3140–3550 cm (N-H stretch) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., exact mass ±1 ppm) .
How can initial biological activity screening be designed for this compound?
Q. Basic
- In vitro assays : Test against target enzymes (e.g., kinases, hydrolases) using fluorescence-based or colorimetric assays.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Docking studies : Use software like AutoDock to predict binding to active sites (e.g., ATP-binding pockets) .
How can synthetic yields be optimized for derivatives with bulky substituents?
Q. Advanced
- Microwave-assisted synthesis : Reduces reaction time and improves yields (e.g., 45% to 65%) .
- Catalytic systems : Use Pd/Cu catalysts for Suzuki-Miyaura coupling of aryl groups .
- Solvent optimization : Switch from ethanol to DMF or THF for better solubility of bulky intermediates .
How can conflicting crystallographic data be resolved for this compound?
Q. Advanced
- Software validation : Use SHELXL for refinement, checking R-factor convergence (<5%) and electron density maps .
- Twinned data : Apply twin-law corrections (e.g., HKLF5 in SHELXL) for overlapping reflections .
- Validation tools : Check PLATON for symmetry errors and CCDC databases for comparable structures .
What strategies improve metabolic stability in vivo for this compound?
Q. Advanced
- Trifluoromethyl substitution : Enhances lipophilicity and reduces CYP450 metabolism .
- Deuterium labeling : Replace labile hydrogens (e.g., amide NH) to slow degradation .
- Prodrug design : Introduce ester or phosphate groups for targeted release .
How can structure-activity relationships (SAR) be analyzed for aryl-substituted analogs?
Q. Advanced
- Substituent variation : Compare 2,4,6-trimethylphenyl (electron-donating) vs. 4-fluorophenyl (electron-withdrawing) effects on potency .
- 3D-QSAR models : Use CoMFA or CoMSIA to correlate steric/electronic parameters with activity .
- Free-Wilson analysis : Quantify contributions of specific substituents to binding affinity .
How can conflicting spectral data (e.g., NMR shifts) be resolved?
Q. Advanced
- Dynamic NMR : Analyze temperature-dependent spectra to identify rotamers or tautomers .
- 2D experiments : Use HSQC and HMBC to assign ambiguous protons/carbons .
- Computational validation : Compare experimental shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .
What methods enable in vivo imaging of this compound’s distribution?
Q. Advanced
- Radiolabeling : Incorporate or isotopes via prosthetic groups (e.g., -methylation) .
- PET imaging : Use rodent models to track brain penetration or tumor uptake .
- Microautoradiography : Validate tissue-specific localization at cellular resolution .
How can bioisosteric replacements enhance target selectivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
